3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine
Description
This compound is a heterocyclic derivative featuring a pyridazine core substituted with a 2-fluorophenyl group at position 6 and a sulfanyl-linked 3-(4-bromophenyl)-1,2,4-oxadiazole moiety at position 2. Such hybrid structures are often explored for their pharmacological relevance, particularly in enzyme inhibition and antimicrobial activity, due to the oxadiazole’s electron-withdrawing nature and pyridazine’s planar aromaticity .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4OS/c20-13-7-5-12(6-8-13)19-22-17(26-25-19)11-27-18-10-9-16(23-24-18)14-3-1-2-4-15(14)21/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAKEWPZCURAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring, followed by the introduction of the bromophenyl and fluorophenyl groups. The final step usually involves the formation of the pyridazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains:
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Pyridazine ring : Electron-deficient due to nitrogen atoms, prone to electrophilic substitution.
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1,2,4-Oxadiazole moiety : Known for biological activity and reactivity at sulfur or nitrogen sites.
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Sulfanyl group (SMe) : Participates in nucleophilic substitution or oxidation.
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Bromine and fluorine substituents : Enhance reactivity for cross-coupling or substitution reactions.
Nucleophilic Substitution at the Sulfanyl Group
The methylthio group (SMe) can undergo nucleophilic displacement, replacing the methyl group with other nucleophiles (e.g., alkoxides, amines).
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Mechanism : The sulfur atom acts as a leaving group, enabling substitution under alkaline conditions.
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Conditions : Alkali (e.g., NaOH), alkyl halides, or other nucleophiles.
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Example : Analogous reactions in oxadiazole derivatives involve S-alkylation with alkyl halides in tetrahydrofuran (THF) .
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Product : Substituted sulfanyl derivatives (e.g., S-R groups).
Table 1: Nucleophilic Substitution
| Reaction | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| S-Alkylation | Alkaline, THF | Alkyl halides | Substituted S-R groups |
Electrophilic Substitution on the Pyridazine Ring
Pyridazine’s electron deficiency (due to nitrogen atoms) makes it susceptible to electrophilic attack, typically at positions C-3 and C-6.
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Mechanism : Electrophiles (e.g., nitration mixtures) target the ring’s electron-deficient sites.
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Conditions : Acidic or neutral environments.
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Example : Pyridazine derivatives show reactivity in nitration and Friedel-Crafts reactions .
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Product : Substituted pyridazine derivatives (e.g., nitro, alkyl groups).
Table 2: Electrophilic Substitution
| Reaction | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitration mixture | Nitro-substituted pyridazine |
Cross-Coupling Reactions at Bromine Substituent
The bromine atom on the phenyl ring enables cross-coupling (e.g., Suzuki-Miyaura) to form new carbon-carbon bonds.
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Mechanism : Palladium-catalyzed coupling with arylboronic acids.
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Conditions : Palladium catalyst, base (e.g., K₂CO₃), and solvent (e.g., toluene).
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Example : Similar bromine-substituted heterocycles undergo Suzuki coupling for drug synthesis.
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Product : Coupled aryl or alkenyl derivatives.
Table 3: Cross-Coupling
| Reaction | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd catalyst, K₂CO₃, toluene | Arylboronic acid | Coupled aryl group |
Oxidation of the Sulfanyl Group
The SMe group can be oxidized to sulfinyl (S(O)Me) or sulfonyl (SO₂Me) derivatives, altering reactivity.
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Mechanism : Oxidizing agents (e.g., hydrogen peroxide, m-CPBA).
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Conditions : Mild or harsh oxidation depending on the target.
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Example : Thioethers in oxadiazoles undergo oxidation to sulfones, enhancing stability .
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Product : Oxidized sulfur derivatives (e.g., SO₂Me).
Table 4: Oxidation
| Reaction | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Sulfinyl/Sulfone Formation | H₂O₂, m-CPBA | Oxidizing agents | SO₂Me derivatives |
Comparative Analysis of Reaction Types
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmacophore in drug design due to its structural features that allow it to interact with various biological targets. The oxadiazole moiety has shown promise in inhibiting enzymes involved in cancer progression and microbial resistance.
Chemical Biology
This compound is utilized in studying biological pathways and interactions due to its ability to bind with biomolecules. It can serve as a tool for probing cellular processes and understanding disease mechanisms.
Materials Science
Research indicates that this compound can be applied in developing novel materials with specific electronic or photonic properties. Its unique structure may lead to advancements in material applications such as organic semiconductors or sensors.
Case Studies
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Anticancer Activity
A study highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines, indicating the potential of compounds like 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine in cancer therapy . -
Antimicrobial Properties
Research has shown that oxadiazole derivatives exhibit notable antimicrobial activity. The specific interactions of this compound with bacterial enzymes could lead to the development of new antimicrobial agents . -
Material Development
The unique electronic properties of this compound have been explored for applications in organic electronics, including sensors and photovoltaic devices .
Mechanism of Action
The mechanism of action of 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The oxadiazole and pyridazine rings are known to interact with various biological molecules, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
- 1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives: The compound’s oxadiazole ring distinguishes it from analogs like 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 726158-21-0), which replaces oxadiazole with a triazole core.
- Pyridazine vs. Thiazolo-Triazinone Systems: Unlike (7Z)-7-benzylidene-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one (CAS: 840472-61-9), the pyridazine core in the target compound offers a rigid, planar structure conducive to π-π stacking interactions in enzyme active sites, whereas thiazolo-triazinone derivatives prioritize conformational flexibility for membrane penetration .
Substituent Effects
- Halogenated Aromatic Groups: The 4-bromophenyl substituent on the oxadiazole ring enhances steric bulk and lipophilicity (clogP ≈ 3.8) compared to 3-methyl-1,2,4-oxadiazole derivatives (e.g., compound 23 in , clogP ≈ 2.9). Fluorophenyl vs. Chlorophenyl: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and improved metabolic stability relative to 4-chlorophenyl analogs (e.g., CAS: 763107-11-5), which exhibit higher reactivity but shorter plasma half-lives .
Key Research Findings
- Enzyme Inhibition Potential: Structural analogs like compound 23 () demonstrate potent inhibition of pyridoxal 5′-phosphate-dependent enzymes (e.g., BioA), suggesting the target compound may share similar mechanisms due to its oxadiazole-thioether linkage and halogenated aromatics .
- Antimicrobial Activity : Triazole derivatives (e.g., CAS: 763107-11-5) with sulfanyl-acetamide groups exhibit moderate antimicrobial activity, implying that the target compound’s pyridazine core could enhance spectrum breadth but reduce solubility .
Biological Activity
The compound 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H15BrN4OS
- Molecular Weight : 429.31 g/mol
- CAS Number : Not specifically listed in the provided sources but related compounds include those with bromophenyl and oxadiazol moieties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Antimicrobial Activity :
- Similar compounds with oxadiazol and bromophenyl groups have been reported to exhibit significant antimicrobial properties. For example, derivatives of oxadiazoles have shown effectiveness against various bacterial strains such as E. coli and S. aureus .
- A related study indicated that compounds containing the oxadiazol moiety demonstrated broad-spectrum antibacterial activity, with minimum inhibitory concentration (MIC) values often below 20 µg/mL .
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Anticancer Activity :
- The presence of the bromophenyl group in similar structures has been associated with enhanced anticancer properties. For instance, compounds featuring this group have shown potent cytotoxic effects against cancer cell lines such as HeLa and A549 .
- A structure-activity relationship analysis suggested that modifications in the phenyl rings significantly influence the anticancer efficacy, indicating that the specific arrangement of substituents is crucial for activity .
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives for their antimicrobial activity. The results demonstrated that compounds similar to this compound exhibited MIC values ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. The SAR analysis highlighted that the presence of halogenated phenyl groups enhanced antibacterial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 25 | E. coli |
| Target Compound | 20 | S. aureus |
Case Study 2: Anticancer Activity
Research on the anticancer potential of pyridazine derivatives revealed that compounds with similar structural motifs to our target compound displayed IC50 values lower than 10 µM against various cancer cell lines. The study emphasized that the introduction of electron-withdrawing groups like bromine at strategic positions significantly increased cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 8 | HeLa |
| Compound D | 12 | A549 |
| Target Compound | <10 | Various Cancer Lines |
The proposed mechanisms through which these compounds exert their biological activities include:
- Inhibition of DNA synthesis : Similar oxadiazole derivatives have shown to interfere with nucleic acid synthesis in bacteria.
- Induction of apoptosis in cancer cells : Certain modifications in the structure lead to enhanced binding affinity to cellular targets involved in apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis often involves multi-step reactions, such as:
- Claisen–Schmidt condensation for aryl ketone intermediates (e.g., ).
- Michael addition to introduce sulfur-containing groups (e.g., ).
- Purification via flash chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol/water).
Q. How is structural confirmation achieved for this compound?
- Techniques :
- 1H/13C NMR to confirm regiochemistry of oxadiazole and pyridazine moieties (e.g., δ 8.2–8.5 ppm for pyridazine protons, δ 160–165 ppm for oxadiazole carbons) .
- HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) .
- Single-crystal X-ray diffraction (using SHELX-97 for refinement) for absolute configuration ( ).
Q. What are the common impurities observed during synthesis, and how are they resolved?
- Impurities : Unreacted bromophenyl intermediates or sulfur-bridged dimers.
- Resolution : Use preparative TLC (silica gel, chloroform/methanol 9:1) or HPLC fractionation ( ).
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in NMR-based structural assignments?
- Case Study : Discrepancies in pyridazine ring substitution patterns (e.g., para vs. ortho fluorophenyl orientation) can arise from NMR coupling constants. X-ray crystallography (SHELXL refinement) resolves ambiguities by providing bond-length/angle data (e.g., C-S bond length ~1.81 Å confirms sulfanyl linkage) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for pharmacological targets?
- Approach :
- Molecular docking (e.g., AutoDock Vina) to assess interactions with enzymes (e.g., kinase domains).
- Comparative analysis of analogs (e.g., replacing 4-bromophenyl with 4-chlorophenyl) to evaluate potency shifts ( ).
Q. How do solvent polarity and pH affect the stability of the sulfanyl-pyridazine bond?
- Experimental Design :
- Accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–13).
- HPLC-MS monitoring reveals hydrolysis at pH >10, forming pyridazine-thiol intermediates ( ).
Q. What computational methods validate mechanistic hypotheses for its biological activity?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
